3-(Difluoromethyl)-4-fluoroaniline
Overview
Description
3-(Difluoromethyl)-4-fluoroaniline (DFMA) is an organic compound belonging to the class of fluoroanilines. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. DFMA is used in the production of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. DFMA is also used as a catalyst for various chemical reactions.
Scientific Research Applications
Biodegradation Studies
3-(Difluoromethyl)-4-fluoroaniline and related compounds have been studied for their environmental impact and biodegradability. A study by Zhao et al. (2019) found that Rhizobium sp. JF-3 can degrade 3-fluoroaniline, a similar compound, suggesting potential bioremediation applications for fluoroanilines (Zhao et al., 2019).
Chemical Synthesis and Polymerization
The chemical synthesis and polymerization of fluoro-substituted anilines, including those similar to 3-(Difluoromethyl)-4-fluoroaniline, have been explored. Cihaner and Önal (2001, 2002) studied the synthesis and characterization of fluorine-substituted polyanilines, highlighting their potential in materials science (Cihaner & Önal, 2001), (Cihaner & Önal, 2002).
Fluoromethylation Techniques
Research into methods for difluoromethylation, a process relevant to compounds like 3-(Difluoromethyl)-4-fluoroaniline, has been conducted. Köckinger et al. (2018) described the use of fluoroform for difluoromethylation in a continuous flow, offering insight into synthetic approaches for related chemicals (Köckinger et al., 2018).
Photocatalysis and Organic Synthesis
The role of fluorinated compounds in photocatalysis and organic synthesis has been a topic of interest. Koike and Akita (2016) discussed the use of photoredox systems for catalytic fluoromethylation, which may be applicable to 3-(Difluoromethyl)-4-fluoroaniline and its derivatives (Koike & Akita, 2016).
Adsorption and Photocatalytic Degradation Studies
The adsorption and photocatalytic degradation of fluoroaniline compounds have been examined. Jackman and Thomas (2014) studied the degradation of 3-fluoroaniline on TiO2, which provides insights into the environmental fate of similar compounds (Jackman & Thomas, 2014).
NMR Spectroscopy in Fluoroanilines
NMR spectroscopy has been used to analyze the structure of fluoroanilines. Risley et al. (2011) investigated the second-order NMR parameters for aromatic protons in 4-fluoroaniline, which could be relevant to understanding the properties of 3-(Difluoromethyl)-4-fluoroaniline (Risley et al., 2011).
Aerobic Degradation Studies
Zhao et al. (2019) explored the aerobic degradation of fluoroanilines in mixed culture systems, which is pertinent for environmental considerations of compounds like 3-(Difluoromethyl)-4-fluoroaniline (Zhao et al., 2019).
properties
IUPAC Name |
3-(difluoromethyl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWSBTBYKXRINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634213 | |
Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-fluoroaniline | |
CAS RN |
445303-96-8 | |
Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.